molecular formula C14H12N4O B5072766 7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol

7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol

Cat. No.: B5072766
M. Wt: 252.27 g/mol
InChI Key: PORJBFGICPDWPQ-UHFFFAOYSA-N
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Description

7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methyl group at the 7th position, a pyridin-2-yldiazenyl group at the 3rd position, and a hydroxyl group at the 2nd position of the indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced at the 7th position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Diazotization and Coupling: The pyridin-2-yldiazenyl group can be introduced through a diazotization reaction, where pyridine-2-amine is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with the indole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2nd position can be oxidized to form a ketone or quinone derivative.

    Reduction: The pyridin-2-yldiazenyl group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5th and 6th positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents such as halogens, nitro compounds, and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-one.

    Reduction: Formation of 7-methyl-3-(pyridin-2-ylamino)-1H-indol-2-ol.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The pyridin-2-yldiazenyl group can form hydrogen bonds and π-π interactions with target molecules, while the indole core can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-1H-indol-2-ol: Lacks the pyridin-2-yldiazenyl group, resulting in different chemical and biological properties.

    3-(pyridin-2-yldiazenyl)-1H-indol-2-ol: Lacks the methyl group at the 7th position, which can affect its reactivity and interactions with biological targets.

    7-methyl-3-(pyridin-2-ylamino)-1H-indol-2-ol: A reduced form of the compound, with different chemical reactivity and potential biological activities.

Uniqueness

The presence of both the methyl group at the 7th position and the pyridin-2-yldiazenyl group at the 3rd position makes 7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol unique. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

7-methyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-5-4-6-10-12(9)16-14(19)13(10)18-17-11-7-2-3-8-15-11/h2-8,16,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORJBFGICPDWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)O)N=NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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